molecular formula C20H16BrClN4O3S B1222346 2-[[5-(5-bromo-2-benzofuranyl)-4-methyl-1,2,4-triazol-3-yl]thio]-N-(5-chloro-2-methoxyphenyl)acetamide

2-[[5-(5-bromo-2-benzofuranyl)-4-methyl-1,2,4-triazol-3-yl]thio]-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B1222346
M. Wt: 507.8 g/mol
InChI Key: DFURSLLVUAIOTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-(5-bromo-2-benzofuranyl)-4-methyl-1,2,4-triazol-3-yl]thio]-N-(5-chloro-2-methoxyphenyl)acetamide is a member of benzofurans.

Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

  • Kumar et al. (2014) synthesized a series of compounds, including 2-[[5-(5-bromo-2-benzofuranyl)-4-methyl-1,2,4-triazol-3-yl]thio]-N-(5-chloro-2-methoxyphenyl)acetamide, demonstrating anti-inflammatory and analgesic activities. These compounds were compared with phenylbutazone, a standard drug, and showed promising results (Kumar, Lal, & Rani, 2014).

Antimicrobial Activities

  • Altıntop et al. (2011) investigated the antimicrobial activities of new triazole derivatives, including this compound. These derivatives showed potent antimicrobial activities against various Candida species and pathogenic bacteria (Altıntop, Kaplancıklı, Turan-Zitouni, Özdemir, Demirci, İşcan, & Revial, 2011).

Anticancer Properties

  • Ostapiuk et al. (2015) synthesized a series of triazol-3-ylsulfanyl acetamides, including this compound, and evaluated them for anticancer activity. Several derivatives showed selective activity against melanoma and breast cancer cell lines (Ostapiuk, Matiychuk, & Obushak, 2015).

Metabolism Study

  • Varynskyi and Kaplaushenko (2020) conducted a metabolism study on morpholinium this compound. This research revealed the main metabolite's structure and provided insights into the drug's metabolism (Varynskyi & Kaplaushenko, 2020).

Properties

Molecular Formula

C20H16BrClN4O3S

Molecular Weight

507.8 g/mol

IUPAC Name

2-[[5-(5-bromo-1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide

InChI

InChI=1S/C20H16BrClN4O3S/c1-26-19(17-8-11-7-12(21)3-5-15(11)29-17)24-25-20(26)30-10-18(27)23-14-9-13(22)4-6-16(14)28-2/h3-9H,10H2,1-2H3,(H,23,27)

InChI Key

DFURSLLVUAIOTP-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)OC)C3=CC4=C(O3)C=CC(=C4)Br

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)OC)C3=CC4=C(O3)C=CC(=C4)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[5-(5-bromo-2-benzofuranyl)-4-methyl-1,2,4-triazol-3-yl]thio]-N-(5-chloro-2-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[[5-(5-bromo-2-benzofuranyl)-4-methyl-1,2,4-triazol-3-yl]thio]-N-(5-chloro-2-methoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[[5-(5-bromo-2-benzofuranyl)-4-methyl-1,2,4-triazol-3-yl]thio]-N-(5-chloro-2-methoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[[5-(5-bromo-2-benzofuranyl)-4-methyl-1,2,4-triazol-3-yl]thio]-N-(5-chloro-2-methoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[[5-(5-bromo-2-benzofuranyl)-4-methyl-1,2,4-triazol-3-yl]thio]-N-(5-chloro-2-methoxyphenyl)acetamide
Reactant of Route 6
2-[[5-(5-bromo-2-benzofuranyl)-4-methyl-1,2,4-triazol-3-yl]thio]-N-(5-chloro-2-methoxyphenyl)acetamide

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